3,6-Difluoro-2-iodopyridine is a heterocyclic compound characterized by the presence of fluorine and iodine substituents on a pyridine ring. Its molecular formula is CHFI N, and it has a molecular weight of approximately 240.98 g/mol. This compound belongs to the class of halogenated pyridines, which are significant in various chemical syntheses and applications in medicinal chemistry, materials science, and agrochemicals.
3,6-Difluoro-2-iodopyridine can be sourced from chemical suppliers or synthesized in laboratory conditions. Its synthesis typically involves halogenation reactions of suitable pyridine derivatives.
3,6-Difluoro-2-iodopyridine is classified as an aromatic heterocyclic compound due to its pyridine structure. It is also categorized under halogenated organic compounds due to the presence of fluorine and iodine atoms.
The synthesis of 3,6-Difluoro-2-iodopyridine generally involves several methods:
The typical reaction conditions for synthesizing 3,6-Difluoro-2-iodopyridine include:
Key structural data includes:
3,6-Difluoro-2-iodopyridine can participate in various chemical reactions:
Common reagents used in these reactions include:
Reaction conditions typically involve heating under reflux with appropriate solvents to ensure complete conversion.
The mechanism of action for 3,6-Difluoro-2-iodopyridine primarily revolves around its reactivity due to the halogen substituents:
Kinetic studies indicate that these reactions proceed via first-order kinetics concerning the concentration of 3,6-Difluoro-2-iodopyridine when monitored under standard conditions.
Key physical properties include:
Chemical properties include:
Relevant data from analyses show that it has high gastrointestinal absorption potential and is classified as a potential drug candidate due to its favorable log P values indicating good lipophilicity .
3,6-Difluoro-2-iodopyridine has various applications in scientific research:
Electrophilic fluorination represents a cornerstone methodology for introducing fluorine atoms into pyridine scaffolds under controlled conditions. The synthesis of 3,6-difluoro-2-iodopyridine derivatives leverages Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) as a premier electrophilic fluorinating agent due to its bench stability, moisture tolerance, and superior reactivity compared to N-fluorobenzenesulfonimide (NFSI) or Synfluor reagents [6] [7]. This reagent operates via an iodine(III) intermediate when combined with hypervalent iodine compounds, enabling regioselective fluorination at electron-rich positions adjacent to directing groups.
A patented approach employs potassium bicarbonate-activated fluorination in dimethyl sulfoxide (DMSO) solvent systems, achieving >85% conversion of 2,3,6-trichloropyridine to 2,6-dichloro-3-fluoropyridine as a precursor. Critical parameters include:
Table 1: Optimization of Selectfluor®-Mediated Fluorination
Precursor | Solvent | Additive | Temp (°C) | Yield (%) |
---|---|---|---|---|
2,3,6-Trichloropyridine | DMSO | KHCO₃ | 85 | 87 |
2,3,6-Trichloropyridine | MeCN | K₂CO₃ | 85 | 62 |
2,3,6-Trichloropyridine | Sulfolane | CsF | 110 | 78 |
Alternative electrophilic systems include PhIO/HF·THF complexes, which generate "F⁺" equivalents in situ. Though less atom-economical, this approach circumvents solubility limitations in polyhalogenated pyridines. Reaction monitoring via HPLC-UV at 254 nm confirms sequential fluorine incorporation, where the 3-position fluorinates preferentially due to reduced steric hindrance and enhanced charge localization [4] [6].
Halogen exchange (halex) reactions provide the most direct route to install iodine at the C2 position of difluoropyridine cores. This methodology capitalizes on the kinetic lability of chlorine/bromine versus fluorine in electron-deficient heterocycles. Commercial 2,6-difluoro-3-iodopyridine (CAS 685517-67-3) is synthesized via Finkelstein-type iodination of 2,6-difluoro-3-bromopyridine using sodium iodide in acetone under reflux [5].
For 3,6-difluoro-2-iodopyridine, a two-step halogen dance strategy proves essential:
Table 2: Halogen Exchange Systems for Iodination
Substrate | Reagent System | Solvent | Time (h) | Yield (%) |
---|---|---|---|---|
2,6-Difluoro-3-bromopyridine | NaI (3 eq) | Acetone | 12 | 89 |
3,6-Difluoro-2-chloropyridine | CuI/phenanthroline | DMF | 24 | 45 |
2,3,6-Trichloropyridine | KI (5 eq)/[18]crown-6 | Toluene | 48 | 67 |
Crucially, cesium fluoride in sulfolane at 180°C facilitates selective chlorine-fluorine exchange at C3/C6 positions while preserving C2-chlorine for subsequent iodination. This chemoselectivity arises from the greater bond dissociation energy of C–I versus C–Cl bonds, rendering iodo substituents inert toward fluorinating agents under optimized conditions [7] [8]. Side reactions like dehalogenation are suppressed by oxygen-free environments and copper(I) iodide catalysts.
Palladium-catalyzed cross-coupling transforms 3,6-difluoro-2-iodopyridine into complex architectures by exploiting the enhanced leaving-group ability of iodide at C2. The C2–I bond undergoes oxidative addition at lower activation energies than C–F bonds, enabling chemoselective derivatization. Two principal methodologies dominate:
Suzuki-Miyaura CouplingEmploying Pd-NHC complexes (e.g., [Pd(IPr)(cin)Cl]), aryl/heteroaryl boronic acids couple at C2 in 75–92% yields. Key advantages include:
Sonogashira ReactionsTerminal alkynes couple efficiently using Pd(PPh₃)₂Cl₂/CuI co-catalysis in triethylamine base. This enables access to:
Table 3: Palladium-Catalyzed Coupling Reactions of 3,6-Difluoro-2-iodopyridine
Reaction Type | Catalyst System | Nucleophile | Yield Range (%) |
---|---|---|---|
Suzuki-Miyaura | Pd(IPr)(cin)Cl | Arylboronic acids | 78–92 |
Sonogashira | PdCl₂(PPh₃)₂/CuI | Terminal alkynes | 80–95 |
Buchwald-Hartwig | Pd₂(dba)₃/XPhos | Primary/secondary amines | 65–88 |
Notably, the C3/C6 fluorine atoms remain intact during these transformations, serving as orthogonal reactive handles for subsequent nucleophilic aromatic substitution (SNAr) with amines or thiols. This sequential functionalization strategy enables the synthesis of asymmetrically substituted pyridine derivatives relevant to pharmaceutical development, such as kinase inhibitor intermediates [3] [9].
CAS No.: 654654-76-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5